
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt
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Overview
Description
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt is a chiral compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is particularly notable for its applications in asymmetric synthesis and as a resolving agent in the separation of enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt typically involves the reaction of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine with L-Tartaric acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired salt. The reaction mixture is then subjected to crystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective interactions in biological systems.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of high-purity chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt involves its interaction with molecular targets through chiral recognition. The compound can form specific interactions with enzymes, receptors, and other biomolecules, leading to enantioselective effects. These interactions are mediated by hydrogen bonding, van der Waals forces, and steric interactions, which contribute to the compound’s unique properties.
Comparison with Similar Compounds
Similar Compounds
- ®-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt
- (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine D-Tartaric acid salt
- ®-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine D-Tartaric acid salt
Uniqueness
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric acid salt is unique due to its specific chiral configuration, which imparts distinct enantioselective properties. This makes it particularly valuable in applications requiring high chiral purity and selectivity, such as in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(3S)-2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-pyrrolidin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2?/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXFENQYWZZQMX-FWQMQHHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[C@H](C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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